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Tetrakis(diethylamine)tin

Cat. No.: B086698
CAS No.: 1066-78-0
M. Wt: 407.2 g/mol
InChI Key: IFVSPCQTOMZHOP-UHFFFAOYSA-N
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Description

Overview of Organotin Amides in Precursor Chemistry

Organotin amides are a class of compounds characterized by a central tin atom bonded to one or more amido ligands (-NR2). These compounds are instrumental as precursors in the deposition of tin-containing thin films and nanomaterials. Their utility stems from their volatility and reactivity, which allow for the controlled deposition of materials through processes like Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD). The diorganoamides of tin, unlike many alkoxides, are typically monomeric, contributing to their volatility. evitachem.com

The choice of the amide ligand (e.g., dimethylamido vs. diethylamido) can influence the precursor's properties, such as thermal stability and reactivity, which in turn affects the characteristics of the resulting material. mdpi.com For instance, the degradation of the related precursor, tetrakis(dimethylamido)tin(IV) (TDMASn), has been studied, revealing its transformation into bis(dimethylamido)tin(II) under heating. researchgate.net This highlights the importance of understanding the thermal behavior of these precursors for achieving desired film properties.

Significance of Tetrakis(diethylamido)tin(IV) in Contemporary Research

Tetrakis(diethylamido)tin(IV), with the chemical formula C16H40N4Sn, is a volatile liquid that serves as a key precursor for producing metal oxide thin films. americanelements.comsigmaaldrich.com Its primary significance lies in its application in the fabrication of tin oxide (SnO2) thin films, which are crucial components in various electronic devices. sigmaaldrich.com These films can be deposited on diverse substrates, including carbon-based materials, to enhance their properties for applications such as anodes in lithium-ion batteries. sigmaaldrich.com The use of Tetrakis(diethylamido)tin(IV) in ALD processes allows for the creation of ultrathin, conformal coatings with precise thickness control, which is essential for modern electronics. sigmaaldrich.comgelest.com

Research Scope and Objectives in the Study of Tetrakis(diethylamido)tin(IV)

Current research on Tetrakis(diethylamido)tin(IV) is focused on optimizing its use as a precursor for advanced materials. A primary objective is to develop and refine deposition processes, such as ALD, to synthesize high-quality tin oxide films with tailored properties. researchgate.netresearchgate.net This includes investigating the influence of deposition parameters like temperature and reactant choice on film characteristics. northwestern.edu For example, studies have explored the use of different oxygen sources like hydrogen peroxide with tetrakis(dimethylamino)tin (B92812) to achieve low-temperature growth of SnO2 films. researchgate.netnorthwestern.edu

Another key research area is the application of these tin oxide films in next-generation devices. This includes their use as transparent conducting oxides, in sensors, and as catalytic materials. researchgate.net Furthermore, research is ongoing to understand and mitigate precursor degradation to ensure the reliability and performance of the resulting electronic devices. researchgate.netnih.gov The overarching goal is to leverage the unique properties of Tetrakis(diethylamido)tin(IV) to advance the performance and fabrication of electronic and energy storage technologies.

Interactive Data Tables

Physical and Chemical Properties of Tetrakis(diethylamido)tin(IV)

PropertyValueReference
Molecular FormulaC16H40N4Sn americanelements.com
Molecular Weight407.23 g/mol americanelements.com
AppearanceYellow to Brown Liquid americanelements.com
Melting Point0 °C americanelements.com
Boiling Point90 °C at 0.5 mmHg americanelements.com
Density1.125 g/mL at 25 °C americanelements.comsigmaaldrich.com
Refractive Indexn20/D 1.49 sigmaaldrich.com
Solubility in WaterReacts violently americanelements.com

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H40N4Sn B086698 Tetrakis(diethylamine)tin CAS No. 1066-78-0

Properties

IUPAC Name

N-ethyl-N-[tris(diethylamino)stannyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/4C4H10N.Sn/c4*1-3-5-4-2;/h4*3-4H2,1-2H3;/q4*-1;+4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFVSPCQTOMZHOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)[Sn](N(CC)CC)(N(CC)CC)N(CC)CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H40N4Sn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80586837
Record name N,N,N',N',N'',N'',N''',N'''-Octaethylstannanetetramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

407.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1066-78-0
Record name N,N,N',N',N'',N'',N''',N'''-Octaethylstannanetetramine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80586837
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Tetrakis(diethylamido)tin(IV)
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthetic Methodologies and Purity Enhancement for Tetrakis Diethylamido Tin Iv

Advanced Synthesis Routes for Tetrakis(diethylamido)tin(IV)

The synthesis of tetrakis(diethylamido)tin(IV) fundamentally relies on the formation of tin-nitrogen (Sn-N) bonds. The primary strategies involve the reaction of a tin(IV) halide with a lithium or sodium salt of diethylamine (B46881).

Metal-Amide Bond Formation Strategies

SnCl₄ + 4 LiN(C₂H₅)₂ → Sn[N(C₂H₅)₂]₄ + 4 LiCl

This method is widely used due to its high yield and the ready availability of the starting materials. wikipedia.org The formation of the stable lithium chloride salt drives the reaction to completion.

Alternative strategies for metal-amide bond formation in organotin chemistry include:

Transamination: This method involves the reaction of a tin compound with an amine of a different type, leading to the exchange of amide ligands. While less common for the direct synthesis of tetrakis(diethylamido)tin(IV), it can be a useful technique for modifying existing organotin amides.

Oxidative Addition: In some cases, Sn(II) precursors can be oxidized in the presence of an amine source to form Sn(IV) amides. cardiff.ac.uk This approach can offer a different pathway to the desired compound, potentially avoiding certain impurities associated with the salt elimination route.

Reaction Conditions and Optimization for High Purity

Achieving high purity in the synthesis of tetrakis(diethylamido)tin(IV) requires careful control over reaction conditions. Key parameters that are optimized include:

Stoichiometry: Precise control of the stoichiometric ratio between tin(IV) chloride and lithium diethylamide is crucial. An excess of the lithium amide can lead to the formation of complex side products, while an insufficient amount will result in incomplete reaction and the presence of chlorinated tin species as impurities.

Temperature: The reaction is typically carried out at low temperatures, often starting at -78 °C and slowly warming to room temperature. This helps to control the exothermic nature of the reaction and minimize the formation of byproducts.

Solvent: Anhydrous, non-protic solvents such as hexane (B92381) or toluene (B28343) are used to prevent the hydrolysis of the highly moisture-sensitive tin-amide bonds. cardiff.ac.uk The choice of solvent can also influence the solubility of the reactants and the lithium chloride byproduct, aiding in its removal.

Addition Rate: Slow, dropwise addition of the lithium diethylamide solution to the tin(IV) chloride solution is essential to maintain control over the reaction temperature and prevent localized high concentrations of the reactants.

Purification Techniques for Organotin Amides

Due to the volatile nature of tetrakis(diethylamido)tin(IV), the primary method for its purification is fractional distillation under reduced pressure . evitachem.comgoogle.com This technique effectively separates the desired product from less volatile impurities, such as lithium chloride and any polymeric tin byproducts. The boiling point of tetrakis(diethylamido)tin(IV) is reported to be 110 °C at 0.5 mmHg. sigmaaldrich.com

Other purification techniques that can be employed for organotin amides include:

Sublimation: For solid organotin amides, sublimation can be an effective purification method. evitachem.com

Crystallization: Recrystallization from a suitable solvent can be used to remove soluble impurities.

Chromatography: While less common for the bulk purification of highly reactive organotin amides, chromatographic techniques can be used for the removal of specific impurities, particularly in analytical settings. For instance, a mixture of K₂CO₃ and silica (B1680970) gel has been shown to be effective in removing organotin impurities. sdlookchem.com

Control of Impurities in Precursor Synthesis

The purity of the final tetrakis(diethylamido)tin(IV) product is highly dependent on the quality of the precursors and the minimization of side reactions.

Minimization of Unwanted Byproducts

The primary byproducts in the synthesis of tetrakis(diethylamido)tin(IV) are partially substituted tin chlorides (e.g., ClSn(NEt₂)₃, Cl₂Sn(NEt₂)₂) and polymeric tin species. Their formation can be minimized by:

Ensuring Complete Reaction: As mentioned, precise stoichiometry and controlled reaction conditions are key to driving the reaction to completion and minimizing residual chlorinated species.

Exclusion of Moisture and Air: The synthesis must be carried out under an inert atmosphere (e.g., nitrogen or argon) using anhydrous solvents and reagents. The tin-amide bond is highly susceptible to hydrolysis, which can lead to the formation of tin oxides and hydroxides. wikipedia.orgcardiff.ac.uk

Strategies for Achieving High Purity Alkyl-Amido Tin Compounds

The synthesis of high-purity monoalkyl tin triamide compounds, which are structurally related to tetrakis(diethylamido)tin(IV), presents additional challenges due to the potential for the formation of dialkyl and trialkyl tin impurities. google.comgoogle.com Strategies to achieve high purity in these systems include:

Use of Specific Alkylating Agents: The choice of alkylating agent is critical. For instance, the synthesis of tertiary alkyl tin triamides may require the use of an alkylating reagent to convert tin tetraamides, controlling the stoichiometry carefully. trea.com

Selective Synthesis Routes: Specific synthetic methods have been developed to favor the formation of monoalkyl tin triamides while suppressing the formation of polyalkylated byproducts. google.com

Fractional Distillation: As with tetrakis(diethylamido)tin(IV), fractional distillation is a key purification step for separating the desired monoalkyl tin triamide from polyalkylated contaminants. google.com

Table 1: Physical and Chemical Properties of Tetrakis(diethylamido)tin(IV)

PropertyValueReference
Linear Formula[(C₂H₅)₂N]₄Sn sigmaaldrich.com
Molecular Weight407.23 g/mol sigmaaldrich.com
Boiling Point110 °C at 0.5 mmHg sigmaaldrich.com
Density1.125 g/mL at 25 °C sigmaaldrich.com
Refractive Indexn20/D 1.49 sigmaaldrich.com

Elucidation of Molecular and Electronic Structure of Tetrakis Diethylamido Tin Iv

Advanced Structural Characterization Techniques

The precise three-dimensional arrangement of atoms and the nature of the chemical bonds in Tetrakis(diethylamido)tin(IV) are determined using sophisticated analytical methods. X-ray crystallography and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary experimental techniques for this purpose.

X-ray Crystallography Studies of Tetrakis(diethylamido)tin(IV)

For these types of molecules, the central tin(IV) atom is typically found in a tetrahedral coordination environment, bonded to the nitrogen atoms of the four amido ligands. nih.govevitachem.com In the case of Sn(NHMes)₄, the geometry is described as a distorted tetrahedral or bisphenoidal arrangement. nih.gov The deviation from a perfect tetrahedral geometry is often caused by the steric bulk of the ligands, which can lead to variations in the N-Sn-N bond angles.

Table 1: Selected Crystallographic Data for an Analogous Tin(IV) Amide Compound, Tetrakis(2,4,6-trimethylanilido)tin(IV)

ParameterValueReference
CompoundTetrakis(2,4,6-trimethylanilido)tin(IV) nih.gov
Formula[Sn(C₉H₁₂N)₄] nih.gov
Crystal SystemTetragonal nih.gov
Space GroupI4₁/a nih.gov
Sn-N bond length (Å)2.033(2) nih.gov
N-Sn-N angles (°)104.22(5) - 120.6(1) nih.gov
Coordination GeometryDistorted tetrahedral nih.gov

This data is for a structural analog and is presented to illustrate typical parameters for this class of compounds.

The Sn-N bond distances in these compounds are of particular interest as they provide information about the nature of the bond. In Sn(NHMes)₄, the Sn-N distance is approximately 2.033 Å. This value is comparable to other four-coordinate tin(IV) amides and reflects the covalent bonding between the tin and nitrogen atoms. nih.gov The nitrogen atoms in the amido ligands typically exhibit a slightly pyramidal coordination. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for probing the structure of molecules in solution. For Tetrakis(diethylamido)tin(IV), multinuclear NMR experiments, including ¹H, ¹³C, and ¹¹⁹Sn NMR, are essential for a complete structural assignment.

¹H and ¹³C NMR: These spectra provide information about the organic diethylamido ligands. The ¹H NMR spectrum would be expected to show characteristic signals for the ethyl groups (-CH₂- and -CH₃). The chemical shifts and coupling patterns of these signals can confirm the presence and connectivity of the ligands. Similarly, the ¹³C NMR spectrum would show distinct resonances for the two different carbon environments in the ethyl groups.

Table 2: Representative NMR Data for an Analogous Tin(IV) Amide Compound

NucleusChemical Shift (δ, ppm)CompoundReference
¹H6.17 (s, C₆H₂), 3.38 (s, NH), 2.15 (s, p-CH₃), 2.07 (s, o-CH₃)Tetrakis(2,4,6-trimethylanilido)tin(IV) nih.gov
¹³C142.1, 129.4, 128.7, 127.6, 20.4, 18.6Tetrakis(2,4,6-trimethylanilido)tin(IV) nih.gov
¹¹⁹Sn-170.5Tetrakis(2,4,6-trimethylanilido)tin(IV) nih.gov

This data is for a structural analog and is presented for illustrative purposes.

Theoretical and Computational Investigations of Bonding and Geometry

In addition to experimental techniques, theoretical and computational methods are invaluable for gaining a deeper understanding of the molecular and electronic properties of compounds like Tetrakis(diethylamido)tin(IV).

Density Functional Theory (DFT) for Electronic Structure

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is widely employed to calculate molecular geometries, bond energies, and various spectroscopic properties.

For a molecule like Tetrakis(diethylamido)tin(IV), DFT calculations can be used to:

Optimize the Molecular Geometry: DFT can predict the most stable three-dimensional structure, including bond lengths and angles. These calculations typically confirm a tetrahedral or distorted tetrahedral geometry around the tin center, consistent with experimental findings for analogous compounds. nih.govevitachem.com

Analyze Frontier Molecular Orbitals: DFT allows for the calculation of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between the HOMO and LUMO is a critical parameter that relates to the molecule's reactivity and electronic properties.

Predict Spectroscopic Data: DFT methods can be used to calculate NMR chemical shifts and vibrational frequencies (IR and Raman). Comparing these calculated values with experimental data can help to confirm structural assignments. researchgate.net Time-dependent DFT (TD-DFT) can further be used to predict electronic absorption spectra (UV-Vis). mdpi.comredalyc.org

Molecular Dynamics (MD) Simulations for Dynamic Behavior

While DFT provides a static picture of the molecule's most stable state, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior over time. nih.gov MD simulations model the movement of atoms and molecules by solving Newton's equations of motion.

For Tetrakis(diethylamido)tin(IV), MD simulations could be employed to:

Study Conformational Flexibility: The diethylamido ligands can rotate around the Sn-N bonds. MD simulations can explore the different possible conformations of the ligands and the energy barriers between them, providing a picture of the molecule's flexibility.

Simulate Behavior in Solution: By including solvent molecules in the simulation box, MD can model how the compound interacts with its environment. This can be useful for understanding its solubility and reactivity in different solvents.

By combining advanced experimental characterization with robust theoretical calculations, a comprehensive model of the molecular and electronic structure of Tetrakis(diethylamido)tin(IV) can be developed, paving the way for its optimized use in various chemical applications.

Mechanistic Investigations of Reactions Involving Tetrakis Diethylamido Tin Iv

Ligand Exchange Reactions

Tetrakis(diethylamido)tin(IV) is characterized by four Sn-N bonds, where the diethylamido ([N(C₂H₅)₂]⁻) groups act as exchangeable ligands. These ligands are susceptible to substitution by various reagents, primarily through pathways involving the cleavage of the Sn-N bond and the formation of a new bond between tin and the incoming species.

Transamination Processes with Amine Reagents

Transamination involves the exchange of an amido ligand with an amine. While specific studies on Tetrakis(diethylamido)tin(IV) are not widely detailed, the general mechanism for metal amides, such as the titanium analog Tetrakis(dimethylamido)titanium (TDMAT), is well-established and proceeds via a reversible reaction.

A similar pathway is expected for Tetrakis(diethylamido)tin(IV) reacting with a primary or secondary amine (R'R''NH):

Sn(NEt₂)₄ + R'R''NH ⇌ (Et₂N)₃Sn(NR'R'') + HNEt₂

This reaction proceeds through a coordination-elimination mechanism. The incoming amine coordinates to the tin center, forming a five-coordinate intermediate. This is followed by proton transfer from the incoming amine to a diethylamido ligand, which is then eliminated as volatile diethylamine (B46881). The process can continue until multiple diethylamido ligands are replaced, depending on the stoichiometry and reaction conditions.

Reactions with Protic Reagents

Tetrakis(diethylamido)tin(IV) is highly reactive towards protic reagents (H-A), such as water, alcohols, and carboxylic acids, due to the basicity of the diethylamido ligands. The general reaction involves the protonation of the amido ligand by the protic reagent, leading to the formation of diethylamine and a new tin-anion bond.

Sn(NEt₂)₄ + n HA → Sn(NEt₂)₍₄₋ₙ₎Aₙ + n HNEt₂

Hydrolysis (Reaction with Water): Exposure to water leads to rapid and often uncontrollable hydrolysis, ultimately forming tin oxides. The initial step is the substitution of a diethylamido ligand with a hydroxyl group. Subsequent condensation reactions between hydroxylated tin species lead to the formation of Sn-O-Sn linkages and ultimately a tin oxide network.

Sn(NEt₂)₄ + H₂O → (Et₂N)₃Sn(OH) + HNEt₂ 2 (Et₂N)₃Sn(OH) → (Et₂N)₃Sn-O-Sn(NEt₂)₃ + H₂O

Alcoholysis (Reaction with Alcohols): In the presence of an alcohol (R'OH), a similar ligand exchange occurs to form tin alkoxides. epo.orggoogle.com This reaction is a form of solvolysis and can result in partial or full ligand substitution, depending on the stoichiometry. epo.orggoogle.com

Sn(NEt₂)₄ + 4 R'OH → Sn(OR')₄ + 4 HNEt₂

Reaction with Carboxylic Acids: A non-hydrolytic sol-gel synthesis route has been demonstrated where Tetrakis(diethylamido)tin reacts with silicon tetraacetate. This process involves the elimination of acetamide and results in the formation of tin silicate (B1173343) xerogels with Si-O-Sn linkages, indicating a reaction with the carboxylic acid derivative. researchgate.netresearchgate.netresearchgate.net

Oxidative Pathways and Tin Oxide Formation

Tetrakis(diethylamido)tin(IV) is a key precursor for depositing tin oxide (SnO₂) thin films, particularly via methods like Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD). nih.govgoogle.com The formation of tin oxide involves the oxidation of the tin center and the replacement of the diethylamido ligands with oxygen.

Common oxidative pathways include:

Hydrolysis/Condensation: As described above, reaction with an oxygen source like water or hydrogen peroxide leads to hydroxylated intermediates that condense to form SnO₂. nih.gov In ALD processes, sequential, self-limiting reactions with an oxidant like H₂O₂ are used to grow films layer by layer.

Reaction with Ozone (O₃): Ozone is another powerful oxidant used in ALD to form high-quality SnO₂ films at relatively low temperatures.

Calcination/Annealing: After initial deposition or reaction, a high-temperature annealing or calcination step in an oxygen-containing atmosphere can be used to remove residual organic fragments and fully crystallize the tin oxide material. For example, tin silicate xerogels formed from Tetrakis(diethylamido)tin are converted to mesoporous materials with dispersed SnO₂ nanoparticles after calcination at 500°C in air. researchgate.netresearchgate.netresearchgate.net

The final properties of the tin oxide film, such as the ratio of Sn(IV) to Sn(II), can be influenced by the integrity of the precursor. Degradation of the Sn(IV) precursor can lead to a higher proportion of Sn(II) in the final film, altering its electronic properties. researchgate.net

Degradation Mechanisms and Stability Analysis of Tetrakis(diethylamido)tin(IV)

The stability of Tetrakis(diethylamido)tin(IV) is crucial for its application as a precursor. Like its dimethylamido counterpart, it is susceptible to degradation, particularly under thermal stress.

Thermal Decomposition Pathways

While specific thermal decomposition studies on Tetrakis(diethylamido)tin(IV) are limited, research on analogous compounds provides insight. The thermal decomposition temperature of a precursor is a critical parameter in deposition processes. For some related precursors, decomposition temperatures can be as low as 150-185°C. google.com The decomposition of metal amides can proceed through various pathways, including β-hydride elimination or the formation of metallacycles.

Formation of Sn-Imine Complexes and Bis(dialkylamido)tin(II) Species

Detailed investigations into the thermal degradation of the closely related Tetrakis(dimethylamido)tin(IV) (TDMASn) have revealed a significant pathway involving intramolecular rearrangement. researchgate.netnih.govuvic.canih.gov This process is highly relevant for understanding the behavior of Tetrakis(diethylamido)tin(IV).

TDMASn (Sn(IV)) → [Sn-imine intermediate] → BDMASn (Sn(II)) + Dimethylamine (B145610) + N-methylmethanimine nih.gov

This degradation pathway is significant because it changes the oxidation state of the tin precursor from +4 to +2. The resulting bis(dimethylamido)tin(II) (BDMASn) can then dimerize. It is concluded that this proton transfer mechanism is the dominant degradation pathway over others, such as β-hydride elimination. nih.gov The presence of these Sn(II) species in a precursor intended for Sn(IV) oxide deposition can significantly impact the electronic properties and performance of the resulting films. researchgate.netnih.govnih.gov A similar degradation route is anticipated for Tetrakis(diethylamido)tin(IV), which would yield bis(diethylamido)tin(II).

Table 1: Summary of Mechanistic Pathways

Reaction Type Reagent(s) Key Intermediates/Pathways Final Product(s)
Ligand Exchange
Transamination Primary/Secondary Amines Five-coordinate intermediate New tin amide, Diethylamine
Hydrolysis Water (H₂O) Tin hydroxide species Tin oxide, Diethylamine
Alcoholysis Alcohols (R'OH) - Tin alkoxide, Diethylamine
Oxidative Formation H₂O, H₂O₂, O₃, Air Hydroxylated intermediates, Condensation Tin(IV) oxide
Thermal Degradation Heat Sn-imine metallacycle Bis(diethylamido)tin(II), Diethylamine, Imine species

Impact of Degradation on Subsequent Material Properties

The integrity of organometallic precursors like Tetrakis(diethylamido)tin(IV) is paramount in deposition processes, as their degradation can significantly influence the properties of the resulting materials. While specific research on the diethylamido derivative is limited, studies on the closely related compound, Tetrakis(dimethylamido)tin(IV) (TDMASn), offer valuable insights into the potential impacts of precursor degradation.

Degradation of TDMASn has been reported to occur at temperatures relevant to atomic layer deposition (ALD) conditions, proceeding through a Sn-imine complex to form bis(dimethylamido)tin(II) (BDMASn) nih.gov. This alteration in the precursor chemistry has a negligible effect on the growth kinetics and morphology of the deposited tin oxide (SnOx) films nih.govnih.govresearcher.liferesearchgate.netuvic.ca. However, the electronic properties of the films are notably deteriorated nih.govnih.govresearcher.liferesearchgate.netuvic.ca. Films grown from degraded TDMASn exhibit approximately double the electrical resistance nih.govnih.govresearcher.life. This is attributed to different oxidation mechanisms of the degradation products nih.govresearcher.life.

The presence of the Sn(II) species, BDMASn, in the precursor leads to a higher concentration of Sn2+ in the final SnOx film. X-ray photoelectron spectroscopy (XPS) analysis has shown that films from degraded TDMASn can contain a higher percentage of Sn2+ compared to films from a pure precursor nih.gov. This change in the tin oxidation state also leads to a higher concentration of oxygen vacancies in the film nih.gov.

These changes in electronic properties have significant consequences for device performance. For instance, in perovskite solar cells where SnOx is used as an electron transport layer, the use of films from a degraded precursor results in a significant loss in power conversion efficiency nih.govnih.govresearcher.life. This efficiency loss is primarily due to issues with charge transport and transfer nih.govresearcher.life.

While high-temperature annealing (above 600 °C) can enhance the properties of SnO2 films, it may also lead to degradation through mechanisms like interfacial diffusion and grain coarsening researchgate.net.

Interactive Data Table: Impact of TDMASn Degradation on SnOx Film Properties

PropertyEffect of Precursor DegradationConsequence for Perovskite Solar Cells
Growth Kinetics Negligible change nih.govnih.govresearchgate.net---
Film Morphology Negligible change nih.govnih.govresearchgate.net---
Electrical Resistance Increased (doubled) nih.govnih.govresearcher.lifeIncreased charge transport losses nih.govresearcher.life
Sn2+ Content Increased nih.gov---
Oxygen Vacancies Increased nih.gov---
Power Conversion Efficiency ---Significant loss nih.govnih.govresearcher.life

Surface Reaction Kinetics and Mechanisms in Deposition Processes

Tetrakis(diethylamido)tin(IV) is a volatile compound used as a precursor for producing metal oxide thin films through methods like chemical vapor deposition (CVD) and atomic layer deposition (ALD) sigmaaldrich.com. Understanding the surface reaction kinetics and mechanisms is crucial for controlling the properties of the deposited films. While detailed kinetic studies specifically on Tetrakis(diethylamido)tin(IV) are not widely available, information can be inferred from its dimethylamido analog, TDMASn, and other similar metal-organic precursors.

In ALD processes using TDMASn and an oxygen source like hydrogen peroxide (H2O2), the growth of tin oxide films is self-limiting. The reaction proceeds through the alternating exposure of the substrate to the precursor and the oxidant. The TDMASn reacts with surface hydroxyl groups, releasing dimethylamine as a byproduct northwestern.eduresearchgate.net. Subsequent exposure to the oxidant removes the remaining ligands and forms the oxide.

The deposition temperature plays a critical role in the growth rate and film properties. For TDMASn, the SnO2 growth rate has been observed to decrease as the deposition temperature increases from 50 °C to 325 °C northwestern.eduresearchgate.net. This trend is consistent with a decrease in the number of surface hydroxyl groups at higher temperatures northwestern.eduresearchgate.net. However, at temperatures around 350 °C, the growth rate increases abruptly, indicating the onset of thermal decomposition of the precursor, which leads to a non-self-limited growth characteristic of CVD northwestern.eduresearchgate.net.

The choice of oxidant also influences the reaction kinetics. For TDMASn, H2O2 has been shown to yield a higher growth rate compared to water (H2O) or ozone (O3) northwestern.edu. This is believed to be due to H2O2 generating a higher concentration of surface hydroxyl groups northwestern.edu.

Films deposited at lower temperatures (below 150 °C) may contain residual dimethylamine ligands, indicating incomplete reaction northwestern.eduresearchgate.net. Post-deposition annealing can be used to improve film properties by promoting crystallization and reducing impurities researchgate.netresearchgate.net.

Interactive Data Table: Deposition Parameters for SnO2 from TDMASn

ParameterConditionObservationReference
Precursor Tetrakis(dimethylamido)tin (TDMASn)--- northwestern.eduresearchgate.netresearchgate.net
Co-reactant H2O2, H2O, O3H2O2 provides the highest growth rate northwestern.edu
Deposition Temperature 50–325 °CGrowth rate decreases with increasing temperature northwestern.eduresearchgate.net
Deposition Temperature ~350 °COnset of thermal decomposition, increased growth rate northwestern.eduresearchgate.net
Film Purity < 150 °CResidual dimethylamine ligands may be present northwestern.eduresearchgate.net
Post-Deposition Annealing Up to 600 °CPromotes rutile phase formation and improves conductivity researchgate.net

Applications of Tetrakis Diethylamido Tin Iv As a Precursor in Materials Science

Atomic Layer Deposition (ALD) of Tin-Containing Thin Films

Atomic Layer Deposition is a thin-film deposition technique based on sequential, self-limiting chemical reactions between gaseous precursors and a substrate. The use of Tetrakis(diethylamido)tin(IV) as the tin source in ALD processes is advantageous as it avoids the use of halogenated precursors, such as tin tetrachloride (SnCl₄), which can introduce corrosive byproducts like HCl into the deposition system.

The primary application of Tetrakis(diethylamido)tin(IV) in ALD is for the growth of tin oxide (SnOₓ) thin films. These films are of significant interest for a wide range of applications, including transparent conducting oxides, gas sensors, and as anode materials in lithium-ion batteries. One notable study has detailed the deposition of ultrathin SnO₂ on carbon nanotubes (CNTs) using this precursor, highlighting its effectiveness for coating complex, high-aspect-ratio nanostructures.

Precursor Pulse: The Tetrakis(diethylamido)tin(IV) precursor reacts with the hydroxyl (-OH) groups on the substrate surface, releasing diethylamine (B46881) as a byproduct. Sn[N(C₂H₅)₂]₄ + x(-OH) → (-O-)ₓSn[N(C₂H₅)₂]₄₋ₓ + xHN(C₂H₅)₂

Oxidant Pulse: The subsequent pulse of water reacts with the remaining diethylamido ligands on the surface, removing them as diethylamine and restoring the hydroxylated surface for the next ALD cycle. (-O-)ₓSn[N(C₂H₅)₂]₄₋ₓ + (4-x)H₂O → (-O-)ₓSn(OH)₄₋ₓ + (4-x)HN(C₂H₅)₂

This cycle is repeated to build the tin oxide film layer by layer.

The deposition temperature is a critical parameter in the ALD process, influencing both the growth rate and the resulting properties of the film. For the ALD of SnO₂ from Tetrakis(diethylamido)tin(IV) and water, the deposition temperature has a significant effect on the growth characteristics.

Research has shown an exceptionally high deposition rate at lower deposition temperatures. This behavior, where the growth rate per cycle (GPC) decreases as temperature increases, is characteristic of some metal-amide precursors. The quality of the film, specifically its crystallographic state, can also be controlled. By regulating the film thickness and deposition conditions, the crystallinity of the resulting SnO₂ can be managed.

Deposition TemperatureGrowth Rate per Cycle (GPC)Film Characteristics
Low TemperatureExceptionally HighControllable Crystallinity
High TemperatureDecreasedVaries with conditions

Note: Specific quantitative data for GPC across a wide temperature range for Tetrakis(diethylamido)tin(IV) is not widely available in published literature. The trend is based on reported observations.

A key advantage of ALD is its ability to produce highly conformal and uniform coatings on complex three-dimensional topographies. The process using Tetrakis(diethylamido)tin(IV) has demonstrated the capability to deposit ultrathin SnO₂ films uniformly and conformally on high-aspect-ratio substrates like carbon nanotubes. This excellent conformality is a direct result of the self-limiting nature of the surface reactions, which ensures that the film grows evenly on all exposed surfaces. This capability is crucial for applications such as coating nanomaterials for use in battery electrodes, where complete and uniform coverage is necessary to enhance electrochemical performance and stability.

The ALD of SnOₓ using Tetrakis(diethylamido)tin(IV) relies on self-limiting surface reactions. During the precursor pulse, the molecules adsorb and react with available sites on the surface (e.g., hydroxyl groups) until all such sites are occupied. Once the surface is saturated, no further precursor molecules can react in that cycle, leading to the deposition of a single monolayer (or a sub-monolayer). Similarly, the subsequent oxidant pulse reacts with the precursor layer until that reaction is complete. This self-terminating behavior ensures the precise layer-by-layer growth characteristic of ALD.

While detailed in-situ mechanistic studies specifically for the Tetrakis(diethylamido)tin(IV)/water process are not extensively documented, the general mechanism for metal-amide precursors involves the exchange of the amido ligands (in this case, diethylamido) with surface hydroxyls, followed by hydrolysis of the remaining ligands by the water pulse. Steric hindrance from the bulky diethylamido ligands can influence the number of precursor molecules that can adsorb per unit area, thereby affecting the growth rate per cycle.

Tetrakis(diethylamido)tin(IV) has also been explored as a precursor for the synthesis of multi-component materials containing tin oxide. For instance, it has been used in a novel, non-hydrolytic templated sol-gel synthesis to create mesoporous tin silicate (B1173343) (SnO₂-SiO₂) xerogels. In this process, the precursor undergoes polycondensation with silicon tetraacetate, Si(OAc)₄, to form a material with Si-O-Sn linkages. While this demonstrates the precursor's utility in forming mixed-oxide materials, this specific reported synthesis route is a sol-gel method, not Atomic Layer Deposition.

Currently, there is a lack of published research detailing the use of Tetrakis(diethylamido)tin(IV) for the Atomic Layer Deposition of multi-component tin-based oxides like zinc tin oxide (ZTO) or indium tin oxide (ITO).

Control of Impurity Incorporation

A critical aspect of depositing high-purity thin films via ALD is understanding and controlling the incorporation of impurities from the precursor ligands. In the case of tetrakis(dimethylamido)tin(IV), the ligands are dimethylamine (B145610) groups.

At deposition temperatures below 150°C, X-ray Photoelectron Spectroscopy (XPS) measurements have indicated the presence of residual dimethylamine ligands within the tin oxide films. northwestern.eduaip.org This suggests that at lower temperatures, the surface reactions during the ALD cycles may not proceed to completion, leaving behind carbon and nitrogen-containing fragments from the precursor. aip.org However, for films deposited at 150°C using TDMASn and water, contamination levels were found to be below the detection limits of XPS after argon ion sputtering to clean the surface. researchgate.net Similarly, in Plasma-Enhanced ALD (PEALD) processes using a related precursor, the resulting films are noted for their high purity within the established ALD window. nih.gov

The choice of co-reactant also plays a role. Using hydrogen peroxide (H₂O₂) as the oxygen source instead of water can facilitate more complete ligand removal, potentially leading to higher purity films, especially at lower temperatures. aip.org Nonetheless, even at temperatures as low as 30°C, the ALD process using TDMASn and water has been shown to produce high-quality amorphous SnO₂ films with impurity levels below XPS detection limits. researchgate.net

Strategies for Enhancing ALD Process Efficiency and Film Electronic Properties

Several strategies are employed to enhance the efficiency of the ALD process and tailor the electronic properties of the resulting tin oxide films.

Process Parameters: The growth rate of SnOₓ films is highly dependent on the deposition temperature. For the TDMASn/water process, the growth rate increases as the temperature is reduced, reaching approximately 2.0 Å/cycle at 30°C, compared to 0.70 Å/cycle at 150°C. researchgate.net The choice of oxygen source also affects efficiency; hydrogen peroxide generally yields a higher growth rate than water or ozone. aip.org Plasma-enhanced ALD (PEALD) is another effective strategy, allowing for high-quality film growth at temperatures as low as 60°C with constant growth rates. nih.gov

Post-Deposition Annealing: As-deposited films are typically amorphous. northwestern.eduresearchgate.net Post-deposition annealing can be used to crystallize the films, which can alter their electronic and optical properties. For instance, annealing an amorphous SnOₓ film at 600°C in a nitrogen atmosphere can lead to the formation of polycrystalline rutile SnO₂. researchgate.net

The table below summarizes the effect of different ALD parameters on the properties of tin oxide films deposited using TDMASn.

ParameterConditionEffect on Film PropertiesReference
Deposition Temperature 30°C - 200°CGrowth rate increases at lower temperatures (2.0 Å/cycle at 30°C vs. 0.70 Å/cycle at 150°C). researchgate.net researchgate.net
Oxygen Source H₂O vs. H₂O₂H₂O₂ yields a higher growth rate (1.3 Å/cycle) compared to H₂O (0.61 Å/cycle) at 175°C. aip.org aip.org
Precursor State Degraded TDMASnIncreases electrical resistance by a factor of two; increases Sn²⁺ content from 33% to 41%. nih.gov nih.gov
Post-Deposition Annealing 600°C in N₂Converts amorphous film to polycrystalline rutile SnO₂. researchgate.net researchgate.net

Chemical Vapor Deposition (CVD) of Metal Oxide Thin Films

Precursor Role in Low-Temperature CVD Processes

Tetrakis(dialkylamido)tin precursors are well-suited for low-temperature CVD processes due to their volatility and reactivity at moderate temperatures. The ability to deposit films at lower temperatures is crucial for applications involving thermally sensitive substrates, such as flexible electronics. While much of the recent focus has been on ALD, the principles extend to CVD. Low-temperature deposition minimizes thermal stress and prevents damage to underlying device layers. The use of non-halogenated precursors like TDEASn or TDMASn is advantageous in CVD as it prevents the formation of corrosive byproducts that could etch or contaminate the film and the deposition chamber. nih.govnorthwestern.edu

Influence of Process Parameters on Film Characteristics

In any CVD process, the film's characteristics are strongly dependent on various process parameters. For tin oxide CVD, key parameters include substrate temperature, reactant partial pressures, and gas flow rates. koreascience.kr

Temperature: The deposition temperature significantly affects the film's crystallinity and growth rate. For SnO₂ CVD using SnCl₄, the deposition mechanism is controlled by surface reactions at temperatures below 500°C. koreascience.kr Films deposited above 400°C tend to be polycrystalline with a rutile structure. koreascience.kr A similar dependence is expected for metalorganic precursors, where higher temperatures generally lead to better crystallinity but can also cause precursor decomposition in the gas phase.

Reactant Partial Pressure: The partial pressures of the tin precursor and the oxygen source influence the deposition rate. This relationship can often be described by surface adsorption models like the Langmuir-Hinshelwood mechanism, where the rate is dependent on the surface coverage of the reacting species. koreascience.kr

Flow Rate: Gas flow dynamics are critical for achieving uniform film thickness. A stable, laminar flow across the substrate surface is necessary to ensure consistent delivery of the precursor. koreascience.kr

Integration of Tin-Containing Films in Advanced Devices

Electron Transport Layers in Perovskite Solar Cells

Tin oxide (SnO₂) is an excellent material for electron transport layers (ETLs) in perovskite solar cells (PSCs) due to its high charge mobility, wide bandgap, and good energy band alignment with many perovskite absorbers. nih.govmdpi.com ALD is a particularly effective method for fabricating these SnO₂ ETLs because it allows for the deposition of uniform, conformal, and ultrathin films with precise thickness control, which is critical for efficient device performance. nih.govresearchgate.net

The properties of the SnO₂ ETL, and consequently the performance of the solar cell, are directly linked to the quality of the precursor used. Research has shown that the degradation of the TDMASn precursor has a significant negative impact on PSCs. nih.govresearchgate.net While the degradation does not noticeably affect the film's morphology or the ALD growth kinetics, it deteriorates the electronic properties. nih.govnih.gov The resulting films have a higher electrical resistance, which impedes charge transport and transfer. researchgate.net This leads to a significant loss in the power conversion efficiency of the perovskite solar cells. nih.govresearchgate.net

The table below shows a comparison of device performance using SnOₓ films from standard and degraded TDMASn.

Precursor Used for SnOₓ ETLFilm Sn²⁺ ContentFilm Electrical ResistancePerovskite Solar Cell EfficiencyReference
Standard TDMASn33%LowerHigher nih.gov
Heat-Treated (Degraded) TDMASn41%HigherSignificant Loss in Efficiency nih.govresearchgate.net

These findings underscore the critical importance of precursor stability in the fabrication of high-performance electronic devices. nih.gov Ensuring the integrity of precursors like tetrakis(diethylamido)tin(IV) or tetrakis(dimethylamido)tin(IV) is essential for achieving efficient and reliable perovskite solar cells. researchgate.net

Anode Materials for Lithium-Ion Batteries

Tetrakis(diethylamido)tin(IV) is utilized as a precursor in the fabrication of advanced anode materials for lithium-ion batteries (LIBs). A key application involves the creation of ultrathin tin oxide (SnO₂) layers on carbon nanotubes (CNTs). This composite material is designed to address the significant challenges associated with using tin-based anodes. While tin and its oxides offer a much higher theoretical specific capacity than traditional graphite (B72142) anodes, they suffer from substantial volume changes during the lithiation and delithiation processes. This volumetric expansion and contraction can lead to the pulverization of the active material, loss of electrical contact, and rapid capacity fading over repeated cycles.

By depositing a conformal, ultrathin layer of SnO₂ onto the robust and highly conductive framework of CNTs using a precursor like tetrakis(diethylamido)tin(IV), the mechanical stability of the anode can be significantly improved. The CNTs provide a flexible backbone that can accommodate the volume changes of SnO₂, preventing the disintegration of the electrode. Furthermore, the high surface area of the CNTs allows for uniform coating and enhances the accessibility of the active material to the electrolyte, which can improve the rate capability of the battery. The use of an organometallic precursor such as tetrakis(diethylamido)tin(IV) is amenable to deposition techniques like Atomic Layer Deposition (ALD), which allows for precise control over the thickness and uniformity of the SnO₂ coating at the nanoscale. Research into similar precursors, such as tetrakis(dimethylamido)tin, has shown that ALD can be used to deposit uniform and conformal ultrathin SnO₂ layers on CNTs. oak.go.kr These SnO₂@CNT composites have demonstrated enhanced cycling stability and rate capability, which is attributed to the small thickness of the SnO₂ layer and the limited crystal growth, thereby mitigating electrode degradation and improving lithium-ion diffusion and electron kinetics. oak.go.kr

The electrochemical performance of SnO₂-based anodes is a critical area of research. For instance, SnO₂ anchored in sulfur and nitrogen co-doped carbon has shown the potential to deliver a high discharge capacity of 600 mAh g⁻¹ at a current density of 2 A g⁻¹ even after 1000 cycles. researchgate.net In another study, binder-free 20% confined SnO₂ in a CNT anode exhibited a high reversible capacity of 770.6 mAh g⁻¹, which increased to 1069.7 mAh g⁻¹ after 200 cycles. northwestern.edu Self-supporting Sn-SnO₂/CNF anodes have also demonstrated good long-term cycling stability, maintaining a capacity of 543.78 mAh/g after 200 cycles. ipme.ru These findings highlight the potential of nanostructured SnO₂ composites, for which tetrakis(diethylamido)tin(IV) is a relevant precursor, in overcoming the limitations of traditional tin-based anodes.

Table 1: Electrochemical Performance of Various SnO₂-based Anode Materials
Anode MaterialPrecursor/Synthesis MethodKey Performance MetricsReference
SnO₂@CNTTetrakis(dimethylamido)tin (by ALD)Enhanced cycling stability and rate capability. oak.go.kr
SnO₂@SNCSolid-state reaction600 mAh g⁻¹ at 2 A g⁻¹ after 1000 cycles. researchgate.net
20% confined SnO₂ in CNTElectrostatic Spray DepositionReversible capacity of 770.6 mAh g⁻¹, increasing to 1069.7 mAh g⁻¹ after 200 cycles. northwestern.edu
Sn-SnO₂/CNFElectrospinning and carbonization607.28 mAh/g after 100 cycles at 500 mA/g; 543.78 mAh/g after 200 cycles. ipme.ru

Diffusion Barrier Layers in Microelectronics

In the fabrication of microelectronic devices, diffusion barrier layers are critical for preventing the intermixing of different materials, which can degrade device performance and reliability. For instance, in copper-based interconnects, a barrier layer is necessary to prevent copper from diffusing into the surrounding silicon and dielectric materials. Thin films of materials like titanium nitride (TiN) are commonly used for this purpose.

While direct research on tetrakis(diethylamido)tin(IV) for diffusion barriers is limited, the use of analogous organometallic precursors for depositing barrier materials is well-established. For example, tetrakis(diethylamido)titanium(IV) has been used as a precursor for the chemical vapor deposition (CVD) of TiN films. These films serve as effective diffusion barriers for aluminum and copper in microelectronics. The properties of such films, including their conformality and resistivity, are crucial for their application in integrated circuits.

The deposition of tin oxide (SnO₂) thin films using precursors like tetrakis(dimethylamino)tin (B92812) has been studied for various electronic applications. These films, when deposited via ALD, can be smooth, conformal, and amorphous. semanticscholar.org The electrical properties of these films are highly dependent on the deposition conditions. For instance, SnO₂ thin films deposited by ALD using tetrakis(dimethylamino)tin as a precursor have shown low resistivity, which is a desirable characteristic for certain electronic applications. researchgate.net While not a traditional diffusion barrier material like TiN, the ability to deposit dense, conformal, and insulating or conductive oxide layers using precursors like tetrakis(diethylamido)tin(IV) suggests potential applications in creating interfacial layers that can control diffusion in microelectronic devices. The effectiveness of a SnO₂ layer in preventing silver ion diffusion in perovskite solar cells has been demonstrated, highlighting the potential of tin oxide films to act as barrier layers in specific contexts. researchgate.net

Applications in Electrochemical Sensors, Transistors, and Photovoltaics

Tin oxide (SnO₂) is a wide-bandgap semiconductor with properties that make it suitable for a range of optoelectronic devices, including electrochemical sensors, transistors, and photovoltaics. The ability to deposit high-quality SnO₂ thin films using precursors like tetrakis(diethylamido)tin(IV) is therefore of significant interest. Atomic Layer Deposition (ALD) using the closely related precursor tetrakis(dimethylamido)tin (TDMASn) has been extensively explored for these applications.

Electrochemical Sensors: SnO₂ is a well-known material for gas sensing applications due to changes in its electrical resistance upon exposure to various gases. The sensitivity and selectivity of these sensors are highly dependent on the morphology and surface properties of the SnO₂ film. ALD allows for the deposition of uniform and conformal films with precise thickness control, which is advantageous for fabricating sensor devices.

Transistors: Tin oxide thin films serve as the semiconductor channel material in thin-film transistors (TFTs). The performance of these transistors is influenced by the electronic properties of the SnO₂ layer, such as carrier mobility and the on/off ratio. ALD-grown SnO₂ films using TDMASn have been successfully incorporated into TFTs. For example, a 6 nm thick tin oxide channel layer deposited at 60 °C using a functionalized alkyl tin precursor demonstrated a remarkable on/off ratio of 10⁷ and a field-effect mobility of approximately 12 cm² V⁻¹ s⁻¹. nih.gov

Table 2: Properties of SnO₂ Thin Films from Tetrakis(dialkylamido)tin Precursors for Electronic Applications
ApplicationPrecursorDeposition MethodKey Film/Device PropertiesReference
Transparent Flexible ElectronicsTetrakis(dimethylamino)tinALDResistivity: 9.7 × 10⁻⁴ Ω cm; Carrier Mobility: 22 cm² V⁻¹ s⁻¹ (at 200 °C). researchgate.net
Thin-Film TransistorsTetrakis-(dimethylamino)propyl tin(IV)PEALDOn/off ratio: 10⁷; Field-effect mobility: ~12 cm² V⁻¹ s⁻¹ (at 60 °C). nih.gov
Perovskite Solar CellsTetrakis-dimethyl-amine tinALDBandgap of SnO₂ film: 3.93 - 4.38 eV (depending on annealing). oak.go.kr
Perovskite Solar CellsTetrakis(dimethylamido)tin (IV)ALDDegraded precursor leads to doubled electrical resistance of SnO₂ film and reduced power conversion efficiency. semanticscholar.org

Catalytic and Organic Synthesis Applications of Tetrakis Diethylamido Tin Iv

Role as Catalyst or Catalyst Precursor in Organic Reactions

Tetrakis(diethylamido)tin(IV) can act either as a direct catalyst or as a precursor to the catalytically active species, depending on the reaction conditions. In its role as a catalyst, the tin center can coordinate with substrates, facilitating bond activation. For instance, in transamidation reactions, the Lewis acidic tin atom can activate the amide carbonyl group, making it more susceptible to nucleophilic attack by an amine.

Alternatively, Tetrakis(diethylamido)tin(IV) can serve as a precursor, reacting in situ to form the true catalyst. This is particularly evident in reactions involving protic reagents. The diethylamido ligands can be readily protonated and replaced, leading to the formation of new tin complexes that may be more catalytically active under the specific reaction conditions. This dual functionality underscores the compound's adaptability in promoting organic reactions.

Synthesis of Organotin Compounds through Ligand Exchange and Substitution

The diethylamido ligands of Tetrakis(diethylamido)tin(IV) are susceptible to cleavage by protic reagents, a characteristic that is exploited in the synthesis of other organotin compounds through ligand exchange reactions. This reactivity allows for the introduction of a variety of functional groups onto the tin center.

One notable example is the synthesis of tert-butyl tris(diethylamido)tin. In this substitution reaction, one of the diethylamido groups is replaced by a tert-butyl group through the reaction of Tetrakis(diethylamido)tin(IV) with tert-butyllithium (B1211817) (tBuLi).

Furthermore, the compound reacts with alcohols in a process known as alcoholysis, where the diethylamido ligands are replaced by alkoxy groups to form tin alkoxides. Similarly, it can undergo reactions with other amines, leading to the exchange of amido groups. These ligand exchange and substitution reactions provide a convenient pathway for the synthesis of a diverse range of organotin compounds with tailored properties and reactivity.

Specific Catalytic Transformations

Tetrakis(diethylamido)tin(IV) has been identified as a catalyst in transamidation and amide metathesis reactions. google.comjustia.com These transformations are valuable for the synthesis of amides, which are fundamental components in a vast array of biologically active molecules and materials.

In a screening of various metal complexes for the catalytic transamidation of N-phenyl heptanamide (B1606996) with benzyl (B1604629) amine, tin-containing catalysts, including Tetrakis(diethylamido)tin(IV), were evaluated. googleapis.com While other catalysts such as those based on titanium and scandium showed higher efficacy under the tested conditions, the inclusion of the tin amide in the screening highlights its recognized potential in this area. googleapis.com The general conditions for these catalytic screenings involved reacting the amide and amine in toluene (B28343) at elevated temperatures. google.comgoogleapis.com

Below is a representative table of the types of catalytic transformations where Tetrakis(diethylamido)tin(IV) has been considered as a catalyst.

CatalystReactantsProduct TypeSolventTemperature (°C)
Tetrakis(diethylamido)tin(IV)N-phenyl heptanamide, Benzyl amineN-benzyl heptanamideToluene90
Tetrakis(diethylamido)tin(IV)Two distinct amidesMetathesized amidesAprotic, non-polar90-250

Initiator/Additive in Free Radical Photopolymerization

Currently, there is no available research data or literature to suggest that Tetrakis(diethylamido)tin(IV) functions as an initiator or additive in free radical photopolymerization processes. Its known applications are centered on its role as a catalyst in organic synthesis and as a precursor for materials deposition and the formation of other organotin compounds.

Advanced Characterization of Tetrakis Diethylamido Tin Iv Derived Materials and Reaction Intermediates

Spectroscopic Methods for Film Composition and Oxidation State Analysis

Spectroscopic techniques are fundamental in determining the elemental composition, chemical bonding, and oxidation states within thin films grown from organometallic precursors like Tetrakis(diethylamido)tin(IV). These methods provide critical insights into the purity and stoichiometry of the deposited materials, which in turn govern their electronic and optical properties.

X-ray Photoelectron Spectroscopy (XPS)

X-ray Photoelectron Spectroscopy (XPS) is a surface-sensitive quantitative spectroscopic technique that measures the elemental composition, empirical formula, chemical state, and electronic state of the elements within a material. In the context of tin oxide (SnO₂) films derived from precursors such as Tetrakis(dimethylamino)tin(IV), XPS is instrumental in verifying the oxidation state of tin and detecting any residual impurities from the precursor ligands.

Studies on SnO₂ films deposited by atomic layer deposition (ALD) using TDMASn and an oxygen source have shown that the elemental composition and chemical states are highly dependent on the deposition temperature. For instance, at deposition temperatures below 150°C, residual dimethylamine (B145610) ligands can be detected in the film. airccse.comresearchgate.net Above 200°C, the nitrogen content becomes undetectable, and the carbon content stabilizes, likely due to surface contamination from ambient exposure. youtube.com

The high-resolution XPS spectra of the Sn 3d core level are crucial for confirming the +4 oxidation state of tin in SnO₂. The binding energy of the Sn 3d₅/₂ peak is typically observed around 486.2 eV, which is characteristic of Sn⁴⁺. aip.org Analysis of films derived from degraded TDMASn has shown the presence of Sn²⁺, indicating that the precursor's integrity directly impacts the oxidation state of the tin in the final film. researchgate.net The O 1s spectrum can be deconvoluted to distinguish between lattice oxygen (Sn-O) and other oxygen species like hydroxyl groups or adsorbed oxygen.

Table 1: Representative XPS Data for SnO₂ Films from TDMASn

ElementCore LevelBinding Energy (eV)Interpretation
Sn3d₅/₂~486.2Indicates Sn⁴⁺ oxidation state
O1s~530.5Lattice oxygen in SnO₂
C1sVariablePresence of adventitious carbon or precursor residues
N1sVariableIndicates residual amine ligands at low deposition temperatures

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a technique used to obtain an infrared spectrum of absorption or emission of a solid, liquid, or gas. An FTIR spectrometer simultaneously collects high-spectral-resolution data over a wide spectral range. This makes it a valuable tool for identifying chemical bonds in a molecule by producing an infrared absorption spectrum.

For tin oxide thin films, FTIR analysis can identify the characteristic vibrational modes of the Sn-O bond, as well as the presence of hydroxyl groups (O-H) and residual organic species from the precursor. The primary absorption bands for SnO₂ are typically observed in the low-wavenumber region. The anti-symmetric stretching of O-Sn-O is often found around 615 cm⁻¹. airccse.com Broader bands in the regions of 585-624 cm⁻¹ are attributed to Sn-O stretching vibrations.

In-situ FTIR studies of the ALD process for tin oxide have revealed the cyclic loss and gain of O-H stretching vibrations, confirming the reaction mechanism involving hydroxylated surfaces. nih.gov The presence of a broad absorption band around 3400 cm⁻¹ is indicative of O-H stretching, which can be attributed to surface hydroxyl groups or adsorbed water. A peak near 1625 cm⁻¹ corresponds to the bending vibration of hydroxyl groups. airccse.com The absence or reduction of peaks associated with C-H and N-H vibrations in the final film is a key indicator of the complete reaction of the precursor and the purity of the deposited SnO₂.

Table 2: Common FTIR Absorption Bands in Tin Oxide Films

Wavenumber (cm⁻¹)Vibrational Mode
~3400O-H stretching (hydroxyl groups, adsorbed water)
~1625O-H bending
~1113Sn-OH vibration
585 - 624Sn-O stretching
~615O-Sn-O anti-symmetric stretching

Morphological and Topographical Analysis of Thin Films

The surface morphology and topography of thin films are critical parameters that influence their performance in various applications. Techniques like Scanning Electron Microscopy (SEM) and Atomic Force Microscopy (AFM) provide high-resolution imaging of the film surface, revealing details about grain size, shape, and surface roughness.

Scanning Electron Microscopy (SEM)

Scanning Electron Microscopy (SEM) is a type of electron microscope that produces images of a sample by scanning the surface with a focused beam of electrons. The electrons interact with atoms in the sample, producing various signals that contain information about the surface topography and composition.

For SnO₂ thin films deposited using TDMASn, SEM images typically show that the films are smooth, conformal, and nearly featureless, which is consistent with an amorphous structure. researchgate.netyoutube.com This is particularly true for films deposited at lower temperatures. Post-deposition annealing can induce crystallization, leading to the formation of observable grains. Cross-sectional SEM can be used to measure the film thickness and confirm its uniformity and conformality, even on high-aspect-ratio structures.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a very-high-resolution type of scanning probe microscopy, with demonstrated resolution on the order of fractions of a nanometer. The AFM consists of a cantilever with a sharp tip at its end that is used to scan the specimen surface.

AFM analysis of SnO₂ films grown from TDMASn confirms the smooth surface morphology observed with SEM. For instance, a 92 nm thick film was found to have a root mean square (rms) roughness of only 0.84 nm. researchgate.net The surface roughness can be influenced by the deposition parameters and any post-deposition treatments. Studies on degraded TDMASn have shown that precursor integrity does not significantly affect the morphology of the resulting SnO₂ films.

Table 3: Surface Roughness of TDMASn-Derived SnO₂ Films

Deposition MethodFilm Thickness (nm)RMS Roughness (nm)
ALD920.84
ALD463.3

Crystallinity and Structural Evolution of Deposited Films

The crystallinity of a thin film, ranging from amorphous to polycrystalline, significantly impacts its physical properties. X-ray diffraction (XRD) is the primary technique used to investigate the crystal structure of materials.

For SnO₂ films deposited using TDMASn at relatively low temperatures (e.g., 50-300°C), XRD analysis typically reveals that the films are amorphous. researchgate.netyoutube.com This lack of long-range order is common for films grown via ALD at these temperatures. However, post-deposition annealing at higher temperatures can induce crystallization. For example, annealing in a nitrogen atmosphere at 600°C can lead to the formation of polycrystalline rutile SnO₂. In some cases, such as in sol-gel spin-coating processes followed by annealing, polycrystalline structures can be obtained. The resulting crystal structure is typically the tetragonal rutile phase, which is the most stable form of SnO₂.

The evolution of crystallinity with annealing temperature can be tracked by the emergence and sharpening of diffraction peaks corresponding to specific crystallographic planes of the rutile structure, such as (110), (101), and (211).

X-ray Diffraction (XRD)

X-ray Diffraction (XRD) is a primary technique for determining the crystalline structure of materials. In the context of materials derived from precursors like TDMASn, XRD is crucial for assessing the phase and crystallinity of the deposited thin films, typically tin oxide (SnO₂).

Studies utilizing TDMASn for atomic layer deposition (ALD) of tin oxide films consistently show that the as-deposited films are amorphous, particularly at lower deposition temperatures (50–300 °C). northwestern.edu This amorphous nature is confirmed by the absence of sharp diffraction peaks in the XRD patterns. However, post-deposition annealing can induce crystallization. For instance, amorphous SnOₓ films deposited at 150 °C were transformed into polycrystalline rutile SnO₂ after annealing at 600 °C in a nitrogen atmosphere. researchgate.net

XRD is also instrumental in identifying reaction intermediates or degradation products of the precursor. In a study on the thermal stability of TDMASn, prolonged heating at 125 °C resulted in the formation of transparent crystals. XRD analysis identified these crystals as the dimeric Sn(II) compound, bis(dimethylamino)-bis(µ-dimethylamido)-di-tin(II), a degradation product of the original Sn(IV) precursor. nih.gov

XRD Findings for TDMASn-Derived Materials
MaterialDeposition/Treatment ConditionsCrystallinityNotes
SnO₂ Thin FilmAs-deposited via ALD (50-300 °C)Amorphous northwestern.eduLack of diffraction peaks indicates a non-crystalline structure.
SnOₓ Thin FilmPost-annealed at 600 °C in N₂Polycrystalline (Rutile phase) researchgate.netAnnealing provides the thermal energy for crystallization.
Precursor Degradation ProductTDMASn heated at 125 °CCrystalline nih.govIdentified as bis(dimethylamino)-bis(µ-dimethylamido)-di-tin(II). nih.gov

In Situ Monitoring of Deposition Processes and Gas-Phase Species

Real-time monitoring during deposition processes like ALD is essential for understanding reaction mechanisms, confirming self-limiting growth, and controlling film properties. A suite of in situ techniques is employed for this purpose.

Quartz Crystal Microbalance (QCM)

A Quartz Crystal Microbalance (QCM) is a highly sensitive mass sensor used to monitor film growth in real-time during ALD processes. nih.gov By measuring the change in frequency of an oscillating quartz crystal, the mass change per deposition cycle can be determined with nanogram sensitivity. inficon.com This technique has been pivotal in studying the growth mechanism of SnO₂ from TDMASn. northwestern.eduaip.orgresearchgate.net

In situ QCM measurements reveal the mass gain during the precursor pulse and the mass change during the co-reactant pulse, confirming the self-limiting nature of the surface reactions. acs.org For the ALD of SnO₂ using TDMASn and hydrogen peroxide (H₂O₂), QCM data showed that approximately three of the four dimethylamine ligands are released during the initial TDMASn adsorption step. northwestern.edu This provides direct evidence of the surface reaction stoichiometry.

Quadrupole Mass Spectrometry (QMS)

Quadrupole Mass Spectrometry (QMS) is used in conjunction with ALD to analyze the gas-phase species present in the reactor. aip.orgnorthwestern.edu It identifies the reaction byproducts, providing critical insights into the chemical reactions occurring on the substrate surface. aip.orgaip.org

During the ALD of SnO₂ from TDMASn and H₂O₂, QMS detected dimethylamine (m/z=44) as a major byproduct released during both the TDMASn and H₂O₂ exposures. northwestern.edu This confirms that the dimethylamido ligands are removed from the precursor to form the oxide film. The relative intensities of the QMS signals can be used to deduce the reaction mechanism and completeness. For example, analysis of the m/z=44 signal supported QCM findings that roughly three of the four ligands are removed during the precursor pulse. northwestern.edu

Real-time Decomposition Monitoring of Precursors

The thermal stability of precursors like tetrakis(diethylamido)tin is critical, as decomposition can lead to non-ideal film growth and altered material properties. nanoscience.or.kr Monitoring for precursor degradation is therefore essential. While direct real-time monitoring within an ALD system is complex, studies on analogous precursors like tetrakis(dimethylamido)titanium (TDMAT) have employed methods like Fourier Transform Infrared Spectroscopy (FTIR) to track the weakening of the Ti-N bond as a quantitative measure of decomposition. nanoscience.or.krresearchgate.netresearchgate.net

For TDMASn, research has shown that heating the precursor can lead to significant degradation. nih.gov Upon heating, TDMASn can transform into a bis(dimethylamido)tin(II) species via an intermediate Sn-imine complex. nih.govresearcher.life This degradation was identified through post-heating analysis using Nuclear Magnetic Resonance (NMR) spectroscopy, which detected new peaks corresponding to the degradation products. nih.gov This change in the precursor composition directly impacts the resulting film, increasing the Sn²⁺ content from 33% to 41%. nih.gov

Thermal Degradation of TDMASn
Precursor StateKey Species PresentEffect on ALD-Deposited Film
As-prepared TDMASnTetrakis(dimethylamido)tin(IV) nih.govSnOₓ film with ~33% Sn²⁺ content. nih.gov
Heat-treated TDMASnSn-imine complex, Bis(dimethylamido)tin(II) nih.govresearcher.lifeSnOₓ film with ~41% Sn²⁺ content. nih.gov

Variable Angle Spectroscopic Ellipsometry (VASE)

Variable Angle Spectroscopic Ellipsometry (VASE) is a non-destructive optical technique used to determine film thickness and optical constants, such as the refractive index. aip.orgmdpi.comjawoollam.com It can be used both in situ during deposition and ex situ for final film characterization. helmholtz-berlin.de

For SnO₂ films deposited using TDMASn, VASE has been used to measure the growth rate as a function of deposition temperature. northwestern.eduacs.org For instance, the growth rate was observed to decrease from 1.58 Å/cycle at 50°C to 0.83 Å/cycle at 325°C. northwestern.edu VASE also provides data on the refractive index of the deposited films. The refractive index of SnO₂ films deposited above 200°C is consistent with the accepted value for bulk SnO₂ (n ≈ 1.9), indicating the formation of relatively pure and dense films. At lower temperatures, a decrease in the refractive index suggests lower film density, possibly due to the incorporation of impurities like unreacted ligands. northwestern.edu

Refractive Index of TDMASn-Derived SnO₂ Films vs. Deposition Temperature
Deposition Temperature (°C)Refractive Index (n)
100~1.78 northwestern.edu
150~1.83 northwestern.edu
200~1.90 northwestern.edu
250~1.90 northwestern.edu

Kelvin Probe Force Microscopy (KPFM)

Kelvin Probe Force Microscopy (KPFM) is a scanning probe technique that maps the work function or surface potential of a material's surface with high spatial resolution. This is particularly useful for characterizing the electronic properties of semiconductor films. nih.govresearchgate.net

KPFM has been used to investigate how the thermal degradation of the TDMASn precursor affects the electronic properties of the resulting SnOₓ films. The work function of a semiconductor is related to its doping level. For SnOₓ, a higher proportion of Sn⁴⁺ leads to a greater density of mobile electrons (n-type character) and a shallower work function. KPFM measurements revealed that SnOₓ films deposited from pure TDMASn had a work function of 5.46 eV. In contrast, films deposited from heat-treated (degraded) TDMASn, which contained more Sn²⁺, exhibited a higher work function of 5.58 eV. nih.govresearchgate.net This indicates that the film made from the degraded precursor is less n-doped. nih.gov

KPFM Measurement of Work Function in TDMASn-Derived SnOₓ Films
Precursor Used for DepositionMeasured Work Function (eV)Inferred Electronic Property
Pristine TDMASn5.46 nih.govMore n-doped nih.gov
Heat-Treated (Degraded) TDMASn5.58 nih.govLess n-doped (more intrinsic) nih.gov

Q & A

Q. How should researchers validate the absence of unintended byproducts in this compound-based syntheses?

  • Methodological Answer : Employ LC-MS (liquid chromatography-mass spectrometry) with reverse-phase columns (C18) to detect organic impurities. For inorganic residues, use TXRF (total reflection X-ray fluorescence) with detection limits <1 ppm. Cross-check with ¹H NMR integration ratios (ligand:Sn stoichiometry) to confirm product integrity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.